METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC9127492
InChI: InChI=1S/C21H23N3O7S/c1-14-7-9-23(10-8-14)32(29,30)19-5-3-17(4-6-19)22-20(25)15-11-16(21(26)31-2)13-18(12-15)24(27)28/h3-6,11-14H,7-10H2,1-2H3,(H,22,25)
SMILES: CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC
Molecular Formula: C21H23N3O7S
Molecular Weight: 461.5 g/mol

METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE

CAS No.:

Cat. No.: VC9127492

Molecular Formula: C21H23N3O7S

Molecular Weight: 461.5 g/mol

* For research use only. Not for human or veterinary use.

METHYL 3-({4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE -

Specification

Molecular Formula C21H23N3O7S
Molecular Weight 461.5 g/mol
IUPAC Name methyl 3-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]-5-nitrobenzoate
Standard InChI InChI=1S/C21H23N3O7S/c1-14-7-9-23(10-8-14)32(29,30)19-5-3-17(4-6-19)22-20(25)15-11-16(21(26)31-2)13-18(12-15)24(27)28/h3-6,11-14H,7-10H2,1-2H3,(H,22,25)
Standard InChI Key CTQWUJMIRDIDKI-UHFFFAOYSA-N
SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC
Canonical SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC

Introduction

Structural Characteristics and Molecular Identity

Core Functional Groups

The compound’s structure integrates four key functional groups:

  • Methyl ester: Positioned at the benzoate moiety, this group enhances solubility in organic solvents and influences metabolic stability .

  • Nitro group (-NO₂): Located at the 5-position of the benzene ring, this electron-withdrawing group modulates electronic distribution and reactivity .

  • Sulfonamide bridge (-SO₂NH-): Connects the aniline derivative to the piperidine ring, a feature common in antimicrobial and enzyme-inhibiting drugs .

  • 4-Methylpiperidine: A saturated heterocyclic amine contributing to lipophilicity and potential receptor binding .

Molecular Formula and Weight

While the exact molecular formula is unspecified in available literature, analogous compounds such as methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (C₁₃H₁₆N₂O₅, MW 280.28) and methyl 3-nitrobenzoate (C₈H₇NO₄, MW 181.15) suggest a molecular weight range of 400–450 g/mol for the target compound.

Table 1: Comparative Molecular Properties of Related Nitrobenzoates

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)
Methyl 3-nitrobenzoate C₈H₇NO₄181.151.4283
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate C₁₃H₁₆N₂O₅280.281.3±0.1

Synthesis and Reactivity

Proposed Synthetic Routes

The synthesis likely involves sequential functionalization of a benzoic acid derivative:

  • Nitration: Introduction of the nitro group via electrophilic aromatic substitution, analogous to the nitration of methyl benzoate using HNO₃/H₂SO₄ .

  • Sulfonylation: Reaction of 4-aminoaniline with 4-methylpiperidine sulfonyl chloride to form the sulfonamide bridge .

  • Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic conditions .

Key Reaction Conditions

  • Temperature control: Nitration typically occurs at 5–15°C to prevent over-nitration .

  • Catalysts: Lewis acids like FeCl₃ may facilitate sulfonamide formation .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Thermal Stability

Based on methyl 3-nitrobenzoate (melting point: 78–80°C; boiling point: 279°C) , the target compound likely exhibits a melting point >100°C due to increased molecular rigidity from the sulfonamide and piperidine groups.

Solubility and Partitioning

  • Lipophilicity: The logP value is estimated at ~3.5, comparable to methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (logP 3.12) .

  • Aqueous solubility: Expected to be low (<1 mg/mL) due to the hydrophobic piperidine and aromatic rings .

Biological Activity and Toxicity

Hypothesized Pharmacological Effects

  • Antimicrobial potential: Sulfonamide moieties inhibit dihydropteroate synthase in bacteria .

  • Cytotoxicity: Nitro groups may undergo enzymatic reduction to generate reactive intermediates that damage DNA .

Toxicity Considerations

Acute oral toxicity (LD₅₀) for structurally related nitroaromatics ranges from 129 mg/kg (4-nitrophenol in rats) to 420 mg/kg (1-chloro-4-nitrobenzene) . These data suggest moderate toxicity, warranting cautious handling.

Table 2: Acute Toxicity of Selected Nitro Compounds

CompoundSpeciesLD₅₀ (mg/kg)Route
4-NitrophenolRat129Oral
1-Chloro-4-nitrobenzeneRat420Oral

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator